molecular formula C8H12BrClN2 B13638401 (S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride

(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride

Cat. No.: B13638401
M. Wt: 251.55 g/mol
InChI Key: KRMSWBWAWZPPOD-DDWIOCJRSA-N
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Description

(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a bromophenyl group attached to an ethane-1,2-diamine backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromoacetophenone.

    Reduction: The 4-bromoacetophenone is reduced to 4-bromo-1-phenylethanol using a reducing agent such as sodium borohydride.

    Amination: The 4-bromo-1-phenylethanol undergoes amination with ammonia or an amine source to form (S)-1-(4-Bromophenyl)ethane-1,2-diamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while substitution can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with similar structural features but lacking the bromophenyl group.

    1,2-Diaminopropane: Another diamine with a slightly different carbon backbone.

    4-(4-Bromophenyl)-thiazol-2-amine: A compound with a similar bromophenyl group but different overall structure.

Uniqueness

(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride is unique due to its specific chiral configuration and the presence of both the bromophenyl group and diamine backbone. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C8H12BrClN2

Molecular Weight

251.55 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H11BrN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,5,10-11H2;1H/t8-;/m1./s1

InChI Key

KRMSWBWAWZPPOD-DDWIOCJRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)N)Br.Cl

Canonical SMILES

C1=CC(=CC=C1C(CN)N)Br.Cl

Origin of Product

United States

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